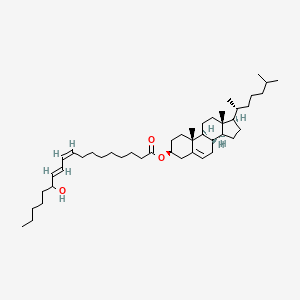

(+/-)13-HODE cholesteryl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+/-)13-HODE cholesteryl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple stereocenters and a combination of cyclopenta[a]phenanthrene and octadecadienoate moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)13-HODE cholesteryl ester typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the dimethyl and methylheptan-2-yl groups. The final step involves the esterification with (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis. These methods are designed to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and specialized catalysts is common in the large-scale production of such complex molecules.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and double bond sites.

Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

科学的研究の応用

Clinical Implications

-

Atherosclerosis :

- In early atherosclerosis, (+/-)13-HODE exhibits protective effects by enhancing lipid uptake and promoting reverse cholesterol transport through macrophage activation . However, in advanced stages, its accumulation may contribute to pro-inflammatory processes that exacerbate plaque instability and increase the risk of cardiovascular events such as myocardial infarction .

- Liver Diseases :

- Platelet Function :

Data Table: Summary of Key Findings

Case Studies

-

Atherosclerosis Progression :

A study demonstrated that increased levels of 13-HODE correlate with plaque instability in atherosclerotic lesions. In animal models where 15-lipoxygenase was overexpressed, lesion sizes increased significantly, suggesting that while early exposure may be protective, chronic exposure leads to adverse outcomes . -

Lipid Metabolism in Mice :

Research involving the administration of a mixture of 9-HODE and 13-HODE to mice showed significant alterations in liver lipid content and gene expression related to lipid metabolism pathways. This study highlighted the potential role of these compounds in metabolic disorders like obesity and diabetes .

作用機序

The mechanism of action of (+/-)13-HODE cholesteryl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Similar Compounds

- [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-Dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene]

- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]

Uniqueness

The uniqueness of (+/-)13-HODE cholesteryl ester lies in its specific combination of functional groups and stereochemistry. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

(+/-)13-HODE cholesteryl ester, a metabolite derived from the oxidation of low-density lipoprotein (LDL), has garnered attention for its biological activities, particularly in lipid metabolism and inflammation. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Background

(+/-)13-HODE (hydroxyoctadecadienoic acid) is formed through the oxidation of linoleic acid and is found in various biological systems, particularly in atherosclerotic lesions. Its cholesteryl ester form is produced during lipid oxidation processes, notably through Cu²⁺-catalyzed reactions involving LDL particles .

Lipid Metabolism

Recent studies have highlighted the role of this compound in promoting liver steatosis. Research indicates that 13-HODE can activate sterol regulatory element-binding protein 1 (SREBP1), which is crucial for fatty acid and triglyceride synthesis. In experiments involving mice treated with 9-HODE and 13-HODE, notable increases in liver weight and hepatic triglyceride accumulation were observed, suggesting a significant impact on lipid metabolism .

Table 1: Effects of 13-HODE on Lipid Metabolism in Mice

| Parameter | Control Group | 9/13-HODE Treated Group |

|---|---|---|

| Liver Weight (g) | X | Y |

| Hepatic TG Content (mg/g liver) | A | B |

| Fasting Blood Glucose Levels (mg/dL) | C | D |

Note: Values X, Y, A, B, C, and D represent specific experimental results from the study.

Inflammatory Response

The compound has also been implicated in inflammatory processes. In vitro studies demonstrate that (+/-)13-HODE can induce the expression of pro-inflammatory markers in macrophages. This suggests that it may contribute to chronic inflammation associated with metabolic disorders . The differential expression of genes related to lipid metabolism and inflammation was confirmed through RNA sequencing, which revealed significant changes in gene expression profiles following treatment with 9/13-HODEs .

Case Studies

Case Study 1: Age-Related Liver Steatosis

In a study focusing on age-related liver steatosis, researchers found that senescent hepatocytes produce increased levels of 13-HODE. This production activates SREBP1 by inhibiting catalase activity, leading to enhanced lipogenesis. Male mice subjected to a nine-day treatment with 9/13-HODEs exhibited elevated liver fat accumulation without significant changes in body weight or adipose tissue mass .

Case Study 2: Macrophage Activation

Another investigation explored the effects of 13-HODE on macrophage activation. The study demonstrated that exposure to 13-HODE resulted in increased secretion of pro-inflammatory cytokines. This finding underscores the potential role of 13-HODE as a mediator of inflammation within atherosclerotic plaques .

The biological activity of this compound is mediated through several mechanisms:

- Activation of SREBP1 : This transcription factor plays a pivotal role in regulating lipid biosynthesis.

- Induction of Inflammatory Cytokines : Enhanced expression of cytokines such as TNF-α and IL-6 has been linked to 13-HODE exposure.

- Alteration of Gene Expression : RNA sequencing has identified numerous differentially expressed genes involved in lipid metabolism and inflammation.

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-ZCNQQENXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。